Product packaging for Ruthenium(II)2,2,2-trifluoroacetate(Cat. No.:)

Ruthenium(II)2,2,2-trifluoroacetate

Cat. No.: B13140816
M. Wt: 654.2 g/mol
InChI Key: MHAQQNVZDHILOD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Ruthenium(II) Complexes in Contemporary Chemistry

Ruthenium(II) complexes are a cornerstone of modern coordination chemistry, with applications spanning a wide range of chemical transformations. They are extensively studied as catalysts in homogeneous and heterogeneous catalysis, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. ontosight.ainih.govresearchgate.net The ability of ruthenium to readily shuttle between different oxidation states is a key factor in its catalytic prowess. Beyond catalysis, Ruthenium(II) complexes have emerged as promising candidates in materials science for the development of molecular electronics and in medicinal chemistry as potential therapeutic agents. ontosight.airesearchgate.net

Role of Trifluoroacetate (B77799) Ligands in Modulating Ruthenium(II) Properties and Reactivity

The trifluoroacetate (TFA) ligand, with the formula CF₃COO⁻, plays a crucial role in modulating the electronic and steric properties of Ruthenium(II) centers. The strong electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetate ligand a poor donor, which in turn increases the electrophilicity and Lewis acidity of the metal center. nih.gov This enhanced electrophilicity can facilitate substrate binding and activation, which is a desirable trait in catalysis. Furthermore, the presence of trifluoroacetate ligands can influence the solubility and stability of the resulting complexes. In the context of dirhodium chemistry, the exchange of equatorial ligands is significantly facilitated by the presence of labile trifluoroacetate groups, a principle that can be extended to diruthenium complexes. rsc.org

Overview of Key Structural Motifs in Ruthenium(II) Trifluoroacetate Chemistry

The structural chemistry of Ruthenium(II) trifluoroacetate is dominated by the formation of dimeric "paddlewheel" structures. The most prominent example is diruthenium(II,II) tetra(trifluoroacetate), [Ru₂(O₂CCF₃)₄]. In this motif, two ruthenium atoms are bridged by four trifluoroacetate ligands, resulting in a short metal-metal bond. The unligated form of this complex, [Ru₂(O₂CCF₃)₄], has been shown to adopt an infinite chain structure in the solid state, built upon axial Ru···O interactions between the diruthenium units. acs.orgnih.govfigshare.com The axial positions of the paddlewheel structure are available for coordination with donor ligands, leading to the formation of adducts such as [Ru₂(O₂CCF₃)₄(THF)₂], where two tetrahydrofuran (B95107) (THF) molecules occupy the axial sites. rsc.org Another structural motif involves mixed-ligand complexes, where some of the trifluoroacetate ligands are replaced by other functionalities, leading to complexes like [Ru₂(npc)₂(O₂CCF₃)₂] (where npc is 1,8-naphthyridine-2-carboxylate). researchgate.net Mononuclear Ruthenium(II) trifluoroacetate complexes, often featuring phosphine (B1218219) co-ligands, have also been synthesized and characterized. rsc.org

Table 1: Selected Structural Data for Ruthenium(II) Trifluoroacetate Complexes

CompoundRu-Ru Bond Distance (Å)Axial Ru-L Distance (Å)Structural Motif
[Ru₂(O₂CCF₃)₄]-Ru···O interactions form chainsInfinite 1D chain
[Ru₂(O₂CCF₃)₄(THF)₂]--Dimeric paddlewheel with axial ligands
[Ru₂(npc)₂(O₂CCF₃)₂]--Dimeric paddlewheel, cis-2:2 arrangement

Data not always available in search results.

Scope of Academic Research on Ruthenium(II) Trifluoroacetate Derivatives

Academic research on Ruthenium(II) trifluoroacetate derivatives is multifaceted, exploring their synthesis, reactivity, and catalytic potential. The synthesis of the parent diruthenium(II,II) tetra(trifluoroacetate) is typically achieved through carboxylate exchange reactions, for instance, by reacting ruthenium(II) precursors with trifluoroacetic acid. ontosight.ai A significant area of investigation is the reactivity of the highly electrophilic diruthenium core, which has been shown to react with aromatic donor substrates. nih.gov

The catalytic activity of both dinuclear and mononuclear Ruthenium(II) trifluoroacetate complexes is a major focus. Dinuclear complexes are being explored for their potential in various catalytic transformations. ontosight.ai Mononuclear complexes, such as those containing phosphine ligands, have demonstrated catalytic activity in reactions like the transfer hydrogenation of ketones. rsc.org The synthesis of mixed-carboxylate diruthenium(II,II) core complexes, such as [Ru₂(O₂CCF₃)₃(O₂CC₂H₅)], has also been a subject of study, revealing interesting polymeric structures. researchgate.netnih.gov

Table 2: Overview of Research on Ruthenium(II) Trifluoroacetate Derivatives

Research AreaKey Findings
Synthesis Synthesis of [Ru₂(O₂CCF₃)₄] via carboxylate exchange. ontosight.ai Isolation of the unligated complex by gas-phase deposition. nih.gov Preparation of mononuclear Ru(O₂CCF₃)₂(PPh₃)₂. rsc.org
Reactivity Highly electrophilic nature of the diruthenium(II,II) core. nih.gov Formation of adducts with aromatic donors. nih.gov Reactions of carboxylates with various donors can lead to bridge cleavage. rsc.org
Catalysis Catalytic activity in hydrogenation, oxidation, and C-C bond formation. ontosight.ai Transfer hydrogenation of ketones catalyzed by Ru(O₂CCF₃)₂(dppb)(LL) complexes. rsc.org
Structural Characterization First X-ray structure of unligated [Ru₂(O₂CCF₃)₄] revealed an infinite chain motif. acs.orgnih.govfigshare.com Crystal structure of [Ru₂(O₂CCF₃)₄(THF)₂] determined. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8F12O8Ru2 B13140816 Ruthenium(II)2,2,2-trifluoroacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8F12O8Ru2

Molecular Weight

654.2 g/mol

IUPAC Name

ruthenium(2+);2,2,2-trifluoroacetate

InChI

InChI=1S/4C2HF3O2.2Ru/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4

InChI Key

MHAQQNVZDHILOD-UHFFFAOYSA-J

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2]

Origin of Product

United States

Synthetic Methodologies for Ruthenium Ii Trifluoroacetate Complexes

Ligand Exchange Reactions

Ligand exchange stands as a prominent strategy for the introduction of trifluoroacetate (B77799) ligands into the coordination sphere of ruthenium(II). This approach leverages the substitution of existing ligands, such as acetates, halides, or other labile groups, with trifluoroacetate ions.

Exchange from Acetate-Bridged Diruthenium Complexes

The substitution of acetate (B1210297) ligands in diruthenium tetraacetate chloride, [Ru₂(O₂CCH₃)₄Cl]n, with trifluoroacetate is a known method. wikipedia.org This reaction typically involves heating the diruthenium starting material with trifluoroacetic acid, which serves as both the solvent and the source of the incoming trifluoroacetate ligand. This process leads to the formation of diruthenium tetrakis(trifluoroacetate) chloride.

Exchange from Halide Ruthenium Complexes

A common and effective route to ruthenium(II) trifluoroacetate complexes involves the reaction of ruthenium(II) halide precursors with a trifluoroacetate salt, often silver trifluoroacetate. This method relies on the precipitation of the insoluble silver halide to drive the reaction forward. For instance, the treatment of dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, with silver trifluoroacetate (AgO₂CCF₃) yields Ru(O₂CCF₃)₂(PPh₃)₂. rsc.orgwikipedia.org Similarly, dinuclear ruthenium(II) phosphine (B1218219) complexes containing fluoroacetate (B1212596) ligands have been prepared from RuCl₂(PPh₃)₃ and sodium fluoroacetates in tert-butanol. rsc.org

Table 1: Synthesis of Ruthenium(II) Trifluoroacetate from Halide Complexes

Starting Material Reagent Product Reference
RuCl₂(PPh₃)₃ AgO₂CCF₃ Ru(O₂CCF₃)₂(PPh₃)₂ rsc.org

Exchange from Halide Ruthenium-Arene Complexes

Arene-ruthenium(II) halide complexes are versatile precursors for the synthesis of their trifluoroacetate analogues. The dimeric complex, [(p-cymene)RuCl₂]₂, reacts with silver trifluoroacetate to displace the chloride ligands and form complexes of the general formula [{(η⁶-p-cymene)Ru(OCOR)}₂(μ-C₂O₄)] where R = -CF₃. nio.res.inwikipedia.org This method allows for the retention of the arene ligand while introducing the desired carboxylate.

Table 2: Synthesis of (Arene)Ruthenium(II) Trifluoroacetate Complexes

Starting Material Reagent Product Reference

Ligand Substitution in Ruthenium Nitrosyl Complexes

Ruthenium nitrosyl complexes can also undergo ligand substitution to incorporate trifluoroacetate. The conversion of a nitrite (B80452) complex to a nitrosyl complex can be facilitated by the addition of excess trifluoroacetic acid, which also serves to introduce the trifluoroacetate counter-ion. nih.govscielo.br For example, a cis-[Ru(bpy)₂(L)(NO₂)]⁺ complex can be converted to the corresponding nitrosyl trifluoroacetate complex. nih.gov The strong electron-withdrawing nature of the NO⁺ ligand influences the electronic properties of the resulting complex. nih.gov

Protonation Reactions

Protonation of ruthenium(II) complexes containing basic ligands, particularly acetate, with trifluoroacetic acid provides a direct route to the corresponding trifluoroacetate derivatives.

Protonation of Ruthenium(II) Acetate Complexes

The reaction of ruthenium(II) acetate complexes with trifluoroacetic acid (TFA) results in the protonation of the acetate ligand, which is subsequently displaced by the trifluoroacetate anion. An example is the protonation of [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] with two equivalents of TFA to yield [Ru(η¹-OCOCF₃)(η²-OCOCF₃)(DiPPF)(CO)]. acs.org The stepwise nature of this reaction has been observed, with the formation of a mixed carboxylate complex, [Ru(η¹-OAc)(η¹-OCOCF₃)(DiPPF)(CO)], upon addition of one equivalent of TFA. acs.org Similarly, the protonation of Ru(OAc)₂(dppb) with trifluoroacetic acid in the presence of bidentate ligands affords catalytically active complexes. rsc.org

Table 3: Protonation of Ruthenium(II) Acetate Complexes

Starting Material Reagent Product Reference
[Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] Trifluoroacetic Acid (2 equiv.) [Ru(η¹-OCOCF₃)(η²-OCOCF₃)(DiPPF)(CO)] acs.org

Protonation of Ruthenium(II) Alkenyl Complexes, Leading to Trifluoroacetate Counterions

The synthesis of dinuclear ruthenium alkenyl complexes provides precursors for the formation of complexes with trifluoroacetate counterions. nih.gov The process involves the creation of arylene-bridged diruthenium alkenyl complexes. nih.gov For instance, reacting dialkynes with a hydride complex such as [HRu(CO)(Cl)(PiPr3)2] can yield these alkenyl complexes. nih.gov

While the direct protonation of these specific alkenyl complexes with trifluoroacetic acid to yield trifluoroacetate counterions is a conceptually straightforward acid-base reaction, detailed studies focusing on this transformation are not extensively reported in the provided context. However, the principle of protonating a basic site on a metal complex to introduce a non-coordinating or weakly coordinating anion like trifluoroacetate is a common strategy in organometallic chemistry. The resulting trifluoroacetate salt would feature the protonated ruthenium-alkenyl framework as the cation.

Protonation of Cyclooctadiene Ruthenium Complexes with Haloacetic Acids

A significant route to chiral diphosphine ruthenium(II) trifluoroacetate complexes involves the use of a cyclooctadiene (COD) ruthenium precursor. The reaction of a chiral diphosphine with [Ru2(CF3CO2)4(H2O)(COD)2] leads to the formation of new complexes with the general formula [Ru(CF3CO2)2(X)2(PP)], where 'X' represents a solvent molecule like methanol (B129727) or ethanol (B145695), and 'PP' is a chiral diphosphine. acs.org

A key characteristic of these synthesized complexes is the pseudooctahedral geometry around the ruthenium center. The trifluoroacetate groups adopt an unusual monodentate ligation mode and are positioned trans to each other. Additionally, two solvent molecules are coordinated in mutually cis positions. acs.orgacs.org

Table 1: Crystallographic Data for Chiral Diphosphine Ruthenium(II) Trifluoroacetate Complexes

Complex Chiral Diphosphine (PP) Solvent (X) Crystal System Space Group Z a (Å) b (Å) c (Å) β (°)
7a (2S,4S)-BDPP MeOH Orthorhombic P212121 4 9.896(1) 19.099(3) 19.689(2)
7b (4S,5S)-DIOP MeOH Orthorhombic P212121 4 12.679(1) 16.744(2) 18.944(2)
7c (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine EtOH Monoclinic P21 4 18.153(2) 12.364(2) 20.431(1) 97.40(1)

Data sourced from references acs.orgacs.org.

Direct Synthesis Methods

Direct synthesis methods provide alternative pathways to Ruthenium(II) trifluoroacetate complexes, including techniques like gas-phase deposition and one-pot reactions to generate chiral catalysts.

Gas-Phase Deposition for Unligated Diruthenium(II,II) Tetra(trifluoroacetate)

A significant achievement in the synthesis of diruthenium(II,II) tetra(trifluoroacetate) is the formation of an unligated version, [Ru2(O2CCF3)4], through gas-phase deposition. acs.orgnih.gov This method involves the sublimation of the powdered compound at 170-175 °C in an evacuated sealed tube, which yields very thin, red-brown needles of the unligated complex. acs.org This technique is notable as the compound is highly hygroscopic and less volatile compared to analogous rhodium(II), molybdenum(II), and copper(II) trifluoroacetates. acs.org

The crystal structure of this complex, determined for the first time through this method, reveals an infinite chain motif built on axial Ru···O interactions between the diruthenium(II,II) units. acs.orgnih.gov X-ray diffraction studies at various temperatures (100–295 K) showed no phase transitions but did indicate a significant thermal compressibility. acs.orgnih.gov

The high electrophilicity of the diruthenium(II,II) units was demonstrated by reacting the gas-phase deposited [Ru2(O2CCF3)4] with [2.2]paracyclophane, resulting in a new arene adduct, [Ru2(O2CCF3)4·C16H16]. acs.orgacs.org

Synthesis of Chiral Diphosphine Ruthenium(II) Trifluoroacetate Complexes

Four novel chiral diphosphine ruthenium(II) trifluoroacetate complexes of the type [Ru(CF3CO2)2(X)2(PP)] (where X is methanol or ethanol and PP is a chiral diphosphine) have been synthesized. acs.org The synthesis involves the reaction of the respective chiral diphosphine with [Ru2(CF3CO2)4(H2O)(COD)2]. acs.orgacs.org These complexes have been characterized by NMR spectroscopy and single-crystal X-ray diffraction. acs.org

The 31P NMR chemical shifts of these complexes show significant variation depending on the diphosphine ligand. For instance, the complex with (2S,4S)-BDPP (7a) has a chemical shift of δ = 62.7 ppm in CDCl3, whereas the complex with (4S,5S)-DIOP (7b) exhibits a shift at δ = 45.4 ppm. acs.org The complexes where the phosphine atoms are non-equivalent show the expected AB systems in their NMR spectra. acs.org

These chiral complexes have been investigated for their catalytic activity in the hydrogenation of various substrates. acs.orgacs.org For example, using a substrate to catalyst ratio of 50-100:1 and a hydrogen pressure of 50 bar, enantiomeric excesses of up to 75% have been achieved. acs.orgacs.org The solvent was found to play a crucial role, with higher activities observed in methanol, while the highest enantiomeric excesses were obtained in dichloromethane (B109758) or a mixture of THF and dichloromethane. acs.org

Table 2: Catalytic Hydrogenation Results using Chiral Diphosphine Ruthenium(II) Trifluoroacetate Complexes

Catalyst Substrate Solvent Conversion (%) Time (h) ee (%)
7c Methyl acetamidocinnamate CH2Cl2 34 18 low
7c Methyl acetamidocinnamate MeOH 100 0.1 low
in situ with 5b Methyl acetamidocinnamate CH2Cl2 29 57
in situ with 5b Methyl acetamidocinnamate MeOH 100 4 30

Data sourced from reference acs.org.

Structural Elucidation and Characterization Techniques of Ruthenium Ii Trifluoroacetate Complexes

X-ray Diffraction Studies

X-ray diffraction stands as a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For ruthenium(II) trifluoroacetate (B77799) complexes, it provides invaluable insights into their molecular geometry, bonding, and supramolecular organization.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) is the definitive method for establishing the exact molecular geometry of crystalline compounds. When applied to ruthenium(II) trifluoroacetate complexes, SCXRD reveals a common structural motif known as the "paddlewheel" structure. ontosight.ai In this arrangement, two ruthenium atoms are bridged by four trifluoroacetate ligands. ontosight.ai This fundamental geometry has been confirmed in various studies, providing a solid foundation for understanding the chemistry of these complexes. nih.govresearchgate.net For instance, the crystal structure of unligated diruthenium(II,II) tetra(trifluoroacetate), [Ru₂(O₂CCF₃)₄], was determined for the first time by deposition from the gas phase, confirming its paddlewheel architecture. nih.gov

Analysis of Ruthenium-Ruthenium Bond Lengths

A key feature of these diruthenium complexes is the presence of a ruthenium-ruthenium (Ru-Ru) bond. The length of this bond is a critical parameter that provides information about its strength and the electronic interactions between the metal centers. In diruthenium tetraacetate chloride, a related compound, the Ru-Ru distance is reported to be 228 pm. wikipedia.org Studies on various diruthenium tetracarboxylate paddlewheel complexes have shown that the Ru-Ru bond length can be influenced by factors such as the nature of the carboxylate ligand and the oxidation state of the ruthenium ions. rsc.org For example, in diruthenium(II,II) and diruthenium(II,III) paddlewheel complexes with the bulky 2,4,6-triisopropylbenzoate ligand, a decrease in the Ru-Ru bond length was observed despite a reduction in the formal Ru-Ru bond order, a phenomenon attributed to increased internal rotation. rsc.org

Study of Infinite Chain Motifs and Polymeric Structures

A fascinating aspect of some ruthenium(II) trifluoroacetate complexes is their ability to form extended structures. The unligated diruthenium(II,II) tetra(trifluoroacetate), [Ru₂(O₂CCF₃)₄], exhibits an infinite chain motif in the solid state. nih.govresearchgate.net This polymeric structure is built upon axial intermolecular Ru···O interactions between adjacent diruthenium units. nih.gov The formation of these chains highlights the electrophilic character of the diruthenium(II,II) units. nih.gov Furthermore, the introduction of other ligands can lead to different polymeric arrangements. For instance, a mixed-carboxylate complex, [Ru₂(O₂CCF₃)₃(O₂CC₂H₅)], forms a polymeric structure where the axial interdimer contacts are selectively formed with the oxygen atoms of the propionate (B1217596) groups. nih.gov

Variable Temperature X-ray Diffraction Investigations

To understand the dynamic behavior and thermal stability of these structures, variable temperature X-ray diffraction studies are employed. Such studies on [Ru₂(O₂CCF₃)₄] revealed no phase transitions between 100 K and 295 K. nih.gov However, a significant and noticeable thermal compressibility was observed, with the volume per atom decreasing from 14.2 ų to 13.3 ų over this temperature range. nih.gov This compressibility is linked to the packing of the infinite chains in the solid state. nih.gov

Parameter Value at 295 K Value at 100 K
Volume per atom (ų)14.213.3

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the purity and empirical formula of newly synthesized chemical compounds. In the study of Ruthenium(II) trifluoroacetate and related complexes, it provides a crucial comparison between the theoretically calculated elemental composition and the experimentally determined values. This analysis is essential for confirming that the desired molecular structure has been successfully obtained.

Detailed research findings on Ruthenium(II) arene complexes containing functionalized ferrocenyl β-diketonate ligands, including those with trifluoromethyl groups, demonstrate the utility of elemental analysis in their characterization. In these studies, the complexes were prepared and then subjected to elemental analysis for carbon (C), hydrogen (H), and chlorine (Cl). The experimentally "found" percentages of these elements were then compared with the "calculated" theoretical percentages based on the expected molecular formulas.

The data presented in the following tables illustrate the close agreement between the calculated and found values for a series of these Ruthenium(II) complexes, providing strong evidence for their successful synthesis and purity.

Elemental Analysis Data for Ruthenium(II) Arene Complexes

Complex 1: [(p-cym)RuCl(Fc-acac)]

Element Calculated (%) Found (%)
C 57.87 57.70
H 4.86 5.20

Complex 2: [(p-cym)RuCl(Fc-COCF3-acac)]

Element Calculated (%) Found (%)
C 50.57 51.00
H 4.24 3.90

Complex 3: [(p-cym)RuCl(Ph-Fc-acac)]

Element Calculated (%) Found (%)
C 60.79 60.70
H 4.79 4.90

The data in the tables are derived from research on Ruthenium(II) piano-stool complexes containing functionalized ferrocenyl β-diketonate ligands. nih.gov

The close correlation between the calculated and experimentally obtained elemental analysis values for these Ruthenium(II) complexes serves as a primary method for their structural confirmation. nih.gov Any significant deviation between the "found" and "calculated" percentages would suggest the presence of impurities or that the actual compound differs from the proposed structure.

Spectroscopic Investigations of Ruthenium Ii Trifluoroacetate Complexes

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the vibrational modes within a molecule, offering direct evidence of ligand coordination to the metal center. In Ruthenium(II) trifluoroacetate (B77799) complexes, the IR spectrum is dominated by the characteristic vibrations of the trifluoroacetate (TFA) ligand.

The coordination of the carboxylate group of the TFA ligand to the ruthenium center significantly influences its stretching frequencies. The spectrum of a coordinated carboxylate ligand typically shows two main stretching bands: the asymmetric carboxylate stretching vibration (νₐₛym(COO⁻)) and the symmetric stretching vibration (νₛym(COO⁻)). For monodentate coordination, the separation between these two frequencies (Δν = νₐₛym - νₛym) is generally larger than that for the ionic trifluoroacetate. In some Ruthenium(II) complexes featuring carboxylate groups, the asymmetric stretching band can appear in the region of 1621-1906 cm⁻¹. researchgate.net

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the acetate (B1210297) ligand also gives rise to strong C-F stretching vibrations, which are typically observed in the 1100-1300 cm⁻¹ region of the spectrum. Additionally, other vibrational modes, such as Ru-N and Ru-O stretching frequencies, provide information about the coordination environment around the ruthenium ion. rsc.org For instance, in related ruthenium complexes, Ru-N stretching vibrations have been identified, and their shifts upon coordination confirm the binding of nitrogen-containing ligands to the metal. rsc.org

Table 1: Typical IR Vibrational Frequencies for Ruthenium(II) Carboxylate Complexes

Vibrational Mode Frequency Range (cm⁻¹) Description
Asymmetric ν(COO⁻) 1620 - 1910 Asymmetric stretching of the coordinated carboxylate group. researchgate.net
Symmetric ν(COO⁻) 1300 - 1450 Symmetric stretching of the coordinated carboxylate group.
ν(C-F) 1100 - 1300 Stretching vibrations of the carbon-fluorine bonds in the trifluoromethyl group.
ν(Ru-N) 400 - 600 Stretching vibration of the bond between Ruthenium and a nitrogen ligand. rsc.org

This table presents generalized data based on typical values for related complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive for NMR studies. The chemical shift of the trifluoroacetate ligand is particularly informative. The ¹⁹F NMR chemical shifts for a trifluoroacetyl (TFA) group typically range from -67 to -85 ppm relative to CFCl₃. dovepress.com This chemical shift is sensitive to the substrate's structure, the electronic environment, solvent polarity, and concentration. dovepress.com In fluorinated chelates, the ¹⁹F NMR signal for a trifluoroacetate group can appear as a singlet. rsc.org For instance, a ¹⁹F NMR signal was observed at -72.46 ppm in D₂O and at -71.20 ppm in a phosphate (B84403) buffer solution for a fluorinated chelate. rsc.org Trifluoroacetic acid is often used as an external reference standard in ¹⁹F NMR, with a chemical shift around -76.55 ppm. rsc.orgnih.gov

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra reveal the structure of the other ligands in the complex and how they are affected by the coordination to the ruthenium center and the presence of the trifluoroacetate group. Coordination to the metal generally leads to a downfield shift of the proton signals of the coordinating ligand. mdpi.com For example, in some Ru(II) complexes, the formation of a covalent bond with the metal leads to a significant change in the chemical shifts of the ligand protons. nih.gov

⁹⁹Ru NMR Spectroscopy: Although less common due to the quadrupolar nature and low sensitivity of the ⁹⁹Ru nucleus, ⁹⁹Ru NMR can provide direct insight into the metal's coordination environment. northwestern.edu The chemical shifts in ⁹⁹Ru NMR span a very wide range and are highly sensitive to the nature of the coordinated ligands. researchgate.net There is often a correlation between the ⁹⁹Ru chemical shift and the energy of the d-d electronic transitions. researchgate.net

Table 2: Representative NMR Data for Trifluoroacetate-Containing Species

Nucleus Typical Chemical Shift Range (ppm) Remarks
¹⁹F -67 to -85 Highly sensitive to the electronic environment and solvent. dovepress.com Referenced to CFCl₃.
¹H Varies Signals of coordinated ligands are often shifted downfield compared to the free ligand. mdpi.com
¹³C Varies Provides information on the carbon skeleton of the ligands. rsc.org

This table presents generalized data from studies on related compounds.

UV-Visible Absorption and Emission Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within the complex, providing information on its electronic structure and photophysical properties.

The UV-Visible absorption spectra of Ruthenium(II) complexes are typically characterized by intense bands in the UV region and moderately intense bands in the visible region. researchgate.net

Ligand-Centered (LC) Transitions: Intense absorption bands in the ultraviolet region are generally assigned to π → π* transitions within the aromatic ligands of the complex. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) Transitions: The bands in the visible region are of great interest and are usually assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.govnih.gov These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital (d → π*). nih.gov For many Ruthenium(II) polypyridyl complexes, the main absorption band in the visible range is attributed to singlet MLCT transitions. nih.gov The energy of these MLCT transitions can be tuned by modifying the ligands. researchgate.net

The trifluoroacetate ligand, being a weak-field σ-donating and π-donating ligand, can influence the electronic properties of the Ruthenium(II) center and, consequently, its absorption spectrum. The electron-withdrawing nature of the trifluoromethyl group can affect the energy levels of the ruthenium d-orbitals.

The introduction of electron-withdrawing or electron-donating substituents on the primary ligands can cause a shift in the MLCT absorption bands. mdpi.comresearchgate.net While specific data on the direct influence of trifluoroacetate on the absorption of simple Ruthenium(II) complexes is sparse, it is expected that its electronic properties would modulate the energy of the metal's frontier orbitals. This, in turn, would shift the MLCT absorption bands. For instance, destabilization of the metal d-orbitals would lead to a blue shift (hypsochromic shift) in the MLCT band, while stabilization would cause a red shift (bathochromic shift). The presence of the trifluoroacetate ligand can alter the absorption maxima (λₘₐₓ) and the molar extinction coefficients (ε) of the MLCT bands. rsc.org

The photophysical properties of Ruthenium(II) complexes, such as their emission behavior and excited-state lifetimes, are largely governed by the nature of their lowest-lying excited state, which is often an MLCT state. nih.gov

Emission: Many Ruthenium(II) polypyridyl complexes are known to exhibit luminescence (phosphorescence) at room temperature from their triplet MLCT (³MLCT) excited state. rsc.org The emission wavelength and quantum yield are sensitive to the ligand environment. For example, some ruthenium(II) complexes show emission maxima ranging from 629 nm to 661 nm. rsc.org

Excited-State Lifetimes: The lifetime of the excited state is a crucial parameter for applications in photochemistry and photophysics. Ruthenium(II) complexes can have excited-state lifetimes on the order of microseconds. rsc.org However, the lifetime can be significantly affected by factors such as temperature and the presence of non-radiative decay pathways, including thermal population of metal-centered (³MC) states that are often dissociative. nih.gov

Intermolecular Interactions: At high concentrations or in the solid state, intermolecular interactions can lead to self-quenching of the luminescence. nih.gov This quenching can occur through energy transfer mechanisms, such as Förster resonance energy transfer (FRET), between neighboring complexes. rsc.org The study of these interactions is important for understanding the behavior of these complexes in various media.

Table 3: Photophysical Data for Representative Ruthenium(II) Complexes

Property Typical Values Remarks
Absorption λₘₐₓ (MLCT) 450 - 600 nm The exact position is highly dependent on the ligand set. researchgate.netnih.gov
Emission λₘₐₓ (³MLCT) 600 - 750 nm Typically a broad phosphorescence band. rsc.orgrsc.org
Emission Quantum Yield (Φ) 0.01 - 0.15 Highly sensitive to solvent and temperature. rsc.orgrsc.org

This table presents generalized data from studies on related Ru(II) polypyridyl complexes.

Computational Chemistry Approaches for Ruthenium Ii Trifluoroacetate Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the ground-state electronic structure of ruthenium complexes. semanticscholar.org By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, bond lengths, and the distribution of electrons within the molecule. researchgate.netnih.gov

For a system like Ruthenium(II) trifluoroacetate (B77799), DFT calculations begin with the optimization of the molecular geometry to find the lowest energy conformation. biointerfaceresearch.com This provides crucial data on the coordination environment of the Ruthenium(II) center and its interaction with the trifluoroacetate ligands.

A key output of DFT calculations is the description of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. mdpi.com In many Ruthenium(II) polypyridyl complexes, the HOMO is typically centered on the ruthenium metal, while the LUMO is located on the π-system of the ligands. mdpi.com This separation is fundamental to the metal-to-ligand charge transfer (MLCT) properties of these compounds. mdpi.com Analysis of the MO composition reveals the nature of the bonding interactions; for instance, in a hypothetical [Ru(bpy)₂(CF₃COO)₂] complex, the HOMO would likely have significant Ru 4d orbital character, while the LUMO would be dominated by the π* orbitals of the bipyridine ligands.

DFT calculations can also provide insights into the charge distribution within the molecule, helping to understand the electrophilic and nucleophilic sites. nih.gov This information is vital for predicting how the complex will interact with other molecules.

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Electronic Spectra

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is widely used to study the excited states of molecules and to simulate their electronic absorption spectra (e.g., UV-Visible spectra). nih.govresearchgate.net TDDFT calculations can predict the energies of electronic transitions from the ground state to various excited states and the probability (oscillator strength) of these transitions occurring upon light absorption. acs.org

For Ruthenium(II) complexes, TDDFT is instrumental in interpreting their characteristic absorption bands. rsc.org These complexes are known for their strong absorption in the visible region, which is typically due to MLCT transitions. acs.org TDDFT calculations can confirm the nature of these transitions, for example, by identifying an absorption band at around 450 nm as originating from an electron moving from a ruthenium-centered d-orbital (the HOMO) to a ligand-based π* orbital (the LUMO). researchgate.netacs.org The calculated spectra can be compared directly with experimental data, often showing good agreement and aiding in the assignment of spectral features. rsc.orgacs.org

Furthermore, TDDFT provides information about the properties of the excited states themselves. nih.gov This includes the geometry of the complex in the excited state and the lifetime of these states. mdpi.com For instance, after an initial MLCT excitation, the system relaxes to a triplet excited state (³MLCT), which is often long-lived and plays a crucial role in the photochemical and photophysical behavior of the complex. nih.govmdpi.com Understanding these excited states is essential for applications in areas like photodynamic therapy and photocatalysis, where the reactivity of the excited complex is harnessed. mdpi.com

Mechanistic Insights into Ligand Exchange Processes in Ruthenium(II) Complexes

Computational methods, particularly DFT, are invaluable for exploring the mechanisms of chemical reactions, such as ligand exchange processes in Ruthenium(II) complexes. acs.org These calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates and determining the activation energy barriers that govern the reaction rate. acs.org

Ligand exchange in Ruthenium(II) complexes can occur through various pathways, including dissociative, associative, or interchange mechanisms. DFT calculations can help distinguish between these possibilities by computing the energies of the relevant intermediates and transition states. For example, a dissociative mechanism would proceed through an intermediate with a lower coordination number, and the energy of this species can be calculated to assess the feasibility of this pathway.

In the context of photoactivated chemistry, computational studies have been crucial in understanding photosubstitution reactions. mdpi.comnih.gov Upon light absorption, the complex is promoted to an excited state. If this excited state is a dissociative metal-centered (³MC) or ligand-field (³LF) state, it can lead to the cleavage of a metal-ligand bond and subsequent replacement of that ligand by a solvent molecule or another species. mdpi.comnih.gov Computational strategies can trace the pathway from the initial photo-excited state (e.g., ³MLCT) to the dissociative state, elucidating the mechanism of ligand labilization. mdpi.com This has been particularly important in the design of photoactivated anticancer drugs, where light is used to trigger the release of a coordinated ligand and activate the drug at a specific target. rsc.orgmdpi.com DFT calculations can predict which ligand is most likely to dissociate and the energy required for this process. mdpi.com

Assessment of Functional Performance in Ruthenium(II) Computational Studies

The accuracy of DFT and TDDFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. acs.orgresearchgate.net For transition metal complexes like those of Ruthenium(II), where electron correlation effects are significant, selecting an appropriate functional is critical for obtaining reliable results. nih.gov

Numerous studies have been conducted to benchmark the performance of various DFT functionals for predicting the properties of ruthenium complexes. Hybrid functionals, such as B3LYP and PBE0, which mix a portion of exact Hartree-Fock exchange with a GGA functional, have been shown to provide a good balance of accuracy and computational cost for many applications. acs.orgacs.org For instance, B3LYP has been reported to provide accurate predictions of X-ray absorption spectra for Ru complexes. acs.orgnih.gov Other modern functionals, like those from the M06 suite, are also commonly used. acs.org

The choice of basis set is equally important. For the ruthenium atom, it is common to use effective core potentials (ECPs), such as LANL2DZ or the Stuttgart-Dresden (SDD) basis sets, which replace the core electrons with a potential, reducing computational cost while maintaining accuracy. acs.orgrsc.org For lighter atoms like carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets are frequently employed. acs.org

Comparative studies have evaluated different combinations of functionals and basis sets against experimental data or higher-level theoretical calculations (like CCSD(T)). acs.orgnih.gov One study assessing various functionals for predicting structural parameters in Ru complexes found that SOGGA and ωB97X-D performed particularly well. acs.org Another investigation into a specific ruthenium complex found that the computationally cheaper 3-21G basis set unexpectedly exhibited the best performance when compared to X-ray data. researchgate.net Such benchmark studies are essential for establishing best practices and understanding the limitations of different computational protocols, ensuring that theoretical predictions for systems like Ruthenium(II) trifluoroacetate are both accurate and reliable.

Coordination Chemistry Aspects of Ruthenium Ii Trifluoroacetate Complexes

Ligand Denticity and Coordination Modes of Trifluoroacetate (B77799)

The trifluoroacetate anion (CF₃COO⁻) typically functions as a bidentate bridging ligand in diruthenium(II) complexes. In this common coordination mode, each of the two oxygen atoms of the carboxylate group bonds to one of the two ruthenium centers. This bridging action effectively links the metal ions, playing a crucial role in the formation of dinuclear structures.

In some instances, the coordination can be more complex. For example, within a paddlewheel structure, four trifluoroacetate ligands can bridge the two ruthenium atoms, with each ligand spanning the distance between the metal centers. mdpi.comresearchgate.net The strong electron-withdrawing effect of the fluorine atoms on the acetate (B1210297) backbone significantly influences the electronic properties of the resulting complex. mdpi.com

Formation of Paddlewheel Structures

A hallmark of diruthenium(II) carboxylate chemistry is the formation of "paddlewheel" structures, and trifluoroacetate complexes are no exception. mdpi.comresearchgate.net In these structures, the two ruthenium atoms are held in close proximity by four bridging trifluoroacetate ligands. This arrangement creates a lantern-like cage with the Ru-Ru axis at its core. nih.gov

For instance, in the complex [Ru₂(npc)₂(O₂CCF₃)₂] (where npc is 1,8-naphthyridine-2-carboxylate), two trifluoroacetate ligands and two npc ligands coordinate in a cis-2:2 arrangement around the diruthenium (Ru₂) core to form a distinct paddlewheel structure. mdpi.comresearchgate.net The unligated diruthenium(II,II) tetra(trifluoroacetate), [Ru₂(O₂CCF₃)₄], also adopts a paddlewheel configuration, which can further assemble into infinite chains through axial Ru···O interactions in the solid state. figshare.com These paddlewheel structures are of significant interest for their unique magnetic and redox properties. nih.gov

Stabilization of Specific Spin States in Diruthenium Cores

The ligand environment is a key determinant of the electronic spin state of the diruthenium core. While many diruthenium carboxylates with a Ru₂⁵⁺ core are stabilized in a quartet (S = 3/2) spin state, the introduction of strongly electron-withdrawing trifluoroacetate ligands can alter this preference. mdpi.com

For example, the paddlewheel complex [Ru₂(npc)₂(O₂CCF₃)₂], which has a Ru₂⁴⁺ core, was found to possess a triplet (S = 1) spin state. mdpi.comresearchgate.net This is noteworthy because Ru₂⁴⁺ cores are often unstable in air, but the specific combination of ligands in this complex imparts stability. mdpi.com The stabilization of the S=1 spin state is a characteristic feature of certain paddlewheel-type diruthenium complexes. mdpi.comresearchgate.net

Table 1: Magnetic Properties of a Representative Ruthenium(II) Trifluoroacetate Complex

ComplexDiruthenium CoreSpin State (S)Zero-Field Splitting (D value)
[Ru₂(npc)₂(O₂CCF₃)₂]Ru₂⁴⁺1243 cm⁻¹

Source: mdpi.comresearchgate.net

Impact of Ligand Sphere Variations on Coordination Behavior

The properties of ruthenium(II) trifluoroacetate complexes can be finely tuned by altering the other ligands in the coordination sphere. The trifluoroacetate ligand itself is often introduced through a ligand exchange reaction, where a less electron-withdrawing carboxylate, such as acetate, is replaced. mdpi.comresearchgate.net

This substitution has a profound electronic impact. The introduction of trifluoroacetate ligands leads to a significant positive shift in the redox potentials of the complex, making it harder to oxidize. mdpi.comresearchgate.net Concurrently, the absorption bands in the electronic spectrum typically shift to higher energies (a blue shift). mdpi.com These changes are a direct consequence of the stabilization of the molecular orbitals of the diruthenium core by the electron-withdrawing trifluoroacetate groups. mdpi.com

Table 2: Comparison of Redox Potentials for Acetate vs. Trifluoroacetate Diruthenium Complexes

ComplexOxidation E₁/₂ (vs. SCE)Reduction E₁/₂ (vs. SCE)
[Ru₂(npc)₂(O₂CMe)₂]Not reported in abstractNot reported in abstract
[Ru₂(npc)₂(O₂CCF₃)₂]0.72 V-0.67 V, -1.10 V

Source: mdpi.comresearchgate.net

The data indicates a clear positive shift in the redox potentials for the trifluoroacetate complex when compared to its acetate counterpart, highlighting the electronic influence of the ligand sphere. mdpi.com

Isomerization Phenomena in Ruthenium(II) Trifluoroacetate Complexes

Isomerism in coordination compounds refers to the existence of molecules with the same chemical formula but different arrangements of atoms. In diruthenium paddlewheel complexes, this can manifest as cis and trans isomers, depending on the relative positions of the different bridging ligands.

Reactivity Profiles of Ruthenium Ii Trifluoroacetate Complexes

Ligand Substitution and Displacement Reactions

Ligand substitution reactions are fundamental to the functionality of ruthenium(II) trifluoroacetate (B77799) complexes, allowing for the tuning of their electronic and steric properties.

Displacement of Trifluoroacetate by Other Donor Ligands

The trifluoroacetate (TFA) ligands in ruthenium(II) complexes are susceptible to displacement by a variety of other donor ligands. This lability is a key feature in the synthesis of new ruthenium complexes with tailored properties. For instance, in ruthenium-catalyzed C-H oxygenation reactions, a ruthenacycle intermediate undergoes ligand exchange with PhI(TFA)₂, where a trifluoroacetate anion coordinates to the metal center after the release of iodobenzene. nih.gov Similarly, the synthesis of various cationic Ru(II) electrophilic complexes involves the abstraction of a chloride ligand, followed by the coordination of different donor ligands such as P(OMe)₃, PMe₃, CH₃CN, CO, and H₂O. nih.gov

The nature of the incoming ligand and the reaction conditions significantly influence the outcome of the substitution. In some cases, the substitution is straightforward, leading to the direct replacement of the trifluoroacetate group. In other instances, more complex rearrangements or subsequent reactions can occur.

Reactions with Carbon Monoxide

Ruthenium(II) trifluoroacetate complexes can react with carbon monoxide (CO), leading to the formation of carbonyl complexes. These reactions are often driven by the strong π-acceptor nature of the CO ligand. The reaction of [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] with trifluoroacetic acid (TFA) yields [Ru(η¹-OCOCF₃)(η²-OCOCF₃)(DiPPF)(CO)]. acs.org Further carbonylation of related acetate (B1210297) complexes can lead to dicarbonyl species. acs.org The infrared stretching frequency of the CO ligand (νCO) is a valuable diagnostic tool for characterizing these carbonyl complexes. acs.org For example, heating solid [Ru(η¹-OAc)₂(DiPPF)(CO)₂] can result in decarbonylation to form [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)]. acs.org

Ruthenium carbonyl complexes, including those derived from trifluoroacetate precursors, are of significant interest due to their applications as CO-releasing molecules (CORMs). nih.govnih.gov The reactivity of these CORMs is crucial for their biological activity. nih.gov

Reactions with Imidazole (B134444) Derivatives

Imidazole and its derivatives are important ligands in coordination chemistry and are known to react with ruthenium(II) trifluoroacetate complexes. These reactions can lead to the formation of stable complexes with applications in catalysis and medicinal chemistry. For instance, ruthenium(II) complexes containing imidazole-based ligands have been investigated as pre-catalysts for the selective oxidation of various organic substrates. nih.gov The imidazole moiety can play a crucial role in activating oxidants and generating the active catalytic species. nih.gov Furthermore, the introduction of an imidazole bridge into a ligand framework can have a pronounced effect on the photophysical properties of the resulting ruthenium(II) complex, leading to significant changes in its UV-vis absorption spectrum upon protonation. acs.org The acid-base properties of the imidazole ligand can be used to tune the electronic properties of the complex. acs.org

Acid-Base Chemistry and Protonation Behavior

The trifluoroacetate ligand itself is the conjugate base of a strong acid, trifluoroacetic acid (TFA). This inherent basicity allows for protonation reactions. For example, the protonation of [Ru(η¹-OAc)(η²-OAc)(DiPPF)(CO)] with two equivalents of TFA leads to the formation of [Ru(η¹-OCOCF₃)(η²-OCOCF₃)(DiPPF)(CO)] through the protonation of the acetate ligands and subsequent replacement by trifluoroacetate. acs.org Stepwise addition of TFA allows for the formation of mixed carboxylate complexes. acs.org

The protonation state of ligands coordinated to the ruthenium center can significantly influence the complex's electronic properties and reactivity. In complexes with pH-responsive ligands, such as those containing imidazole moieties, changes in pH can lead to protonation or deprotonation, which in turn alters the UV-vis absorption spectra and can be used to determine the pKa values of the complex. acs.org This proton-coupled electron transfer is a key feature in the redox tuning of some ruthenium complexes. rsc.org

Oxidation-Reduction Chemistry and Redox Potentials

Ruthenium is known for its ability to exist in a wide range of oxidation states, and Ru(II) complexes can undergo both oxidation to Ru(III) and reduction. qualitas1998.net The redox potential of a ruthenium(II) trifluoroacetate complex is a critical parameter that dictates its behavior in electron transfer reactions and is influenced by the nature of the other ligands bound to the metal center.

The oxidation of Ru(II) to Ru(III) is a common process observed in these complexes. The potential at which this oxidation occurs can be tuned by modifying the ligand environment. rsc.orgmdpi.com Electron-withdrawing groups on the ligands make the oxidation more difficult, resulting in more positive redox potentials, while electron-donating groups facilitate oxidation, leading to lower potentials. rsc.orgmdpi.com For example, in a series of Ru(II) polypyridyl complexes, the Ru(II)/Ru(III) oxidation potentials were found to vary over a wide range, from +0.15 V to +1.62 V vs. Ag+/Ag, depending on the specific ligands. rsc.org

The electrochemical properties of these complexes are often studied using cyclic voltammetry. This technique provides information on the redox potentials and the reversibility of the electron transfer processes. The redox behavior is crucial for applications in areas such as photocatalysis, where the excited state of the complex can engage in either reductive or oxidative quenching cycles. rsc.org

Table 1: Representative Redox Potentials of Ruthenium(II) Complexes

Complex TypeOxidation Potential (V vs. reference)Reference
Ru(II) polypyridyl0.15–1.62 vs. Ag+/Ag rsc.org
Cyclometalated Ru(II)Varies with substituent mdpi.com
Ru(II) with phosphonate-substituted phenanthrolineVaries with substituent position rsc.org

Electrophilic Character and Adduct Formation

Ruthenium(II) trifluoroacetate complexes can exhibit electrophilic character, allowing them to react with nucleophiles and form adducts. This electrophilicity is often enhanced by the presence of the electron-withdrawing trifluoroacetate groups.

The formation of adducts with various Lewis bases is a characteristic reaction of these complexes. For example, rhodium(II) trifluoroacetate, a related d-block metal carboxylate, readily forms adducts with a wide range of Lewis bases, including very weak ones. wikipedia.org Similarly, cationic Ru(II) electrophilic complexes can be synthesized by abstracting a chloride ligand in the presence of a new donor ligand, leading to the formation of an adduct. nih.gov

In some cases, the ruthenium center itself can act as a Lewis acid, coordinating to various molecules. For instance, a methanol (B129727) adduct of carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) has been reported. sigmaaldrich.comstrem.com The formation of such adducts can be a crucial step in catalytic cycles, for example, in the activation of substrates.

Structural Transformations and Isomerizations in Solution

The solution-phase behavior of Ruthenium(II) trifluoroacetate complexes is characterized by a variety of dynamic processes, including structural transformations and isomerizations. These transformations are influenced by factors such as the solvent, the nature of other ligands present in the coordination sphere, and temperature. While the chemistry of Ruthenium(II) 2,2,2-trifluoroacetate itself is a specific area of study, much of the understanding of its reactivity in solution is drawn from studies of closely related diruthenium carboxylate complexes.

Research into diruthenium(II,II) tetra(trifluoroacetate), [Ru₂(O₂CCF₃)₄], has revealed that in the absence of coordinating solvents, it can form a polymeric chain structure through axial interactions between the ruthenium centers and the oxygen atoms of the trifluoroacetate ligands of adjacent units. This indicates a strong tendency for the diruthenium core to achieve coordinative saturation. When dissolved in a coordinating solvent, these axial interactions are likely to be disrupted as solvent molecules occupy the axial positions of the diruthenium unit. This process can be represented as a structural transformation from a polymeric solid-state structure to a solvated dimeric species in solution.

Furthermore, the trifluoroacetate ligands in these complexes can undergo exchange reactions. Studies on analogous rhodium(II) carboxylate complexes have shown that acetate ligands can be sequentially replaced by trifluoroacetate groups when treated with trifluoroacetic acid. This suggests that Ruthenium(II) trifluoroacetate complexes in solution could exist in equilibrium with mixed-ligand species if other carboxylates are present.

The electronic properties of the trifluoroacetate ligand, with its strong electron-withdrawing trifluoromethyl group, significantly influence the stability and reactivity of the complex. For instance, in paddlewheel-type diruthenium(II) naphthyridine complexes bearing trifluoroacetate ligands, the Ru₂(II,II) core is stabilized, and the complex is noted to be stable in both solid and solution states. tau.ac.il This stability, however, does not preclude dynamic ligand exchange processes.

While specific studies on cis-trans or linkage isomerization of the trifluoroacetate ligands in these particular ruthenium(II) complexes are not extensively documented in the provided literature, the general principles of coordination chemistry suggest that such isomerizations are plausible, particularly in the presence of photolytic or thermal activation. The coordination of the carboxylate ligand can, in principle, vary between monodentate, bidentate chelating, and bidentate bridging modes, leading to a variety of potential structural isomers.

The effect of the solvent on the electrochemical properties of diruthenium complexes has been observed, where the solvent can bind to the metal centers and influence the redox processes. nih.gov This solvent-coordination is a form of structural transformation in solution and can have a significant impact on the reactivity of the complex.

Table 1: Potential Structural Transformations of Ruthenium(II) Trifluoroacetate Complexes in Solution

Transformation TypeDescriptionInfluencing Factors
Depolymerization Breakdown of polymeric structures into discrete dimeric or monomeric units upon dissolution.Coordinating ability of the solvent.
Solvent Coordination Coordination of solvent molecules to the axial positions of the diruthenium core.Solvent type (e.g., THF, DMF, DMSO), concentration. nih.gov
Ligand Exchange Replacement of trifluoroacetate ligands with other ligands present in the solution.Presence of other carboxylates or coordinating species.
Isomerization Interconversion between different geometric or linkage isomers.Temperature, light, solvent polarity.

Table 2: Research Findings on Related Ruthenium(II) Carboxylate Complexes

Complex TypeKey FindingRelevance to Ruthenium(II) Trifluoroacetate
Diruthenium(II,II) tetra(trifluoroacetate)Forms a polymeric chain in the solid state via axial Ru···O interactions. nih.govSuggests a propensity for coordinative saturation and the likelihood of solvent coordination in solution to break up this structure.
Diruthenium(II) naphthyridine complex with trifluoroacetate ligandsExhibits high stability in both solid and solution states due to the electron-withdrawing nature of the trifluoroacetate ligands. tau.ac.ilHighlights the electronic influence of the trifluoroacetate ligand on the overall stability of the complex framework.
Dirhodium(II) acetate complexesUndergo stepwise exchange of acetate ligands with trifluoroacetate in the presence of trifluoroacetic acid. researchgate.netProvides an analogous model for potential ligand exchange reactions in ruthenium(II) trifluoroacetate systems.
Diruthenium complexes in various solventsThe number of observable redox processes is dependent on the solvent, indicating solvent binding to the metal centers. nih.govDemonstrates that the solvent is not merely a medium but an active participant in the structural dynamics of the complex in solution.

Catalytic Applications of Ruthenium Ii Trifluoroacetate Complexes

Hydrogenation Reactions

Ruthenium complexes are renowned for their catalytic prowess in hydrogenation and transfer hydrogenation reactions. The incorporation of trifluoroacetate (B77799) ligands can further modulate the catalytic activity and selectivity of these systems.

Transfer hydrogenation offers a valuable alternative to using molecular hydrogen, often employing more readily handled hydrogen donors like isopropanol (B130326) or formic acid. researchgate.net Ruthenium(II) complexes, in particular, have been extensively developed for the reduction of ketones to their corresponding alcohols. webofproceedings.org While many highly active catalysts are known, the presence of a trifluoroacetate ligand can influence the catalytic cycle.

Chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes, which are excellent catalysts for asymmetric transfer hydrogenation of aromatic ketones in basic 2-propanol, can also facilitate asymmetric hydrogenation using hydrogen gas. nih.gov The generation of the active catalyst can be achieved from a ruthenium chloride precursor in methanol (B129727) or by combining the corresponding ruthenium amido complex with a non-nucleophilic acid like trifluoromethanesulfonic acid (CF3SO3H). nih.gov This approach enables the asymmetric hydrogenation of simple ketones under acidic conditions. nih.gov

A notable application is the hydrogenation of base-sensitive ketones. For instance, 4-chromanone (B43037) can be effectively hydrogenated using a Ru(OTf)(S,S)-Tsdpen catalyst to produce (S)-4-chromanol with high enantioselectivity (97% ee) and quantitative yield, even at a high substrate-to-catalyst ratio. kanto.co.jp Similarly, 1,1,1-trifluoroacetone (B105887) is reduced by RuCl(S,S)-Tsdpen to yield (S)-1,1,1-trifluoro-2-propanol in 97% ee quantitatively. kanto.co.jp The efficiency of these reactions can often be enhanced by using a mixture of formic acid and triethylamine (B128534) as the hydrogen source. kanto.co.jpepa.gov

A study on the asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones utilized a ruthenium catalyst system under basic conditions to achieve dynamic kinetic resolution, constructing two consecutive stereogenic centers. dicp.ac.cn The reaction of 3-hydroxy-4-phenylfuran-2(5H)-one as a model substrate, using a specific ruthenium catalyst and a formic acid/triethylamine azeotrope in ethyl acetate (B1210297), resulted in full conversion with >99% enantiomeric excess and a diastereomeric ratio of >20:1. dicp.ac.cn

Table 1: Asymmetric Transfer Hydrogenation of 3-hydroxy-4-phenylfuran-2(5H)-one
EntrySolventConversion (%)ee (%)dr
1Ethyl Acetate>99>99>20:1
2Tetrahydrofuran (B95107)>99>99>20:1
3Toluene65>99>20:1
41,2-dichloroethane72>99>20:1

Data sourced from a study on the asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones. dicp.ac.cn

The development of chiral ruthenium catalysts has been a landmark in asymmetric synthesis. Ruthenium(II) trifluoroacetate complexes can play a role in the in-situ formation of highly active cationic catalysts for the hydrogenation of various substrates. For example, chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes are highly effective for the asymmetric hydrogenation of simple ketones. nih.gov These reactions can be performed under acidic conditions, which is advantageous for base-sensitive substrates. nih.gov The hydrogenation of 4-chromanone and its derivatives with an (S,S)-catalyst in methanol proceeds with high efficiency, affording the corresponding (S)-4-chromanols in quantitative yield and with 97% enantiomeric excess. nih.gov This process has been successfully scaled up to the kilogram level. nih.gov

A highly efficient N-heteroaryl-directed ruthenium-catalyzed asymmetric hydrogenation of α,α-disubstituted vinyl ethers has been developed using the commercially available (R/S)-RuCl[(p-cymene)(BINAP)]Cl ligand. rsc.org This method provides a valuable route to chiral ether units found in pharmaceutically active compounds. rsc.org Furthermore, the carbocycle-selective hydrogenation of fused N-heteroarenes like quinoline (B57606) and isoquinoline (B145761) has been achieved using a ruthenium complex of a chiral spiroketal-based diphosphine (SKP), yielding the 5,6,7,8-tetrahydro products with high chemoselectivity. acs.org

Newly developed oxo-tethered Ru amido complexes and their HCl adducts have shown excellent catalytic performance for both asymmetric transfer hydrogenation and H2 hydrogenation of ketones under neutral conditions, producing chiral secondary alcohols with high enantioselectivity without the need for co-catalysts. nih.gov

Olefin Metathesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction with broad applications in polymer chemistry and organic synthesis. wikipedia.orgwikipedia.org Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs types, are central to this field due to their functional group tolerance and stability. wikipedia.orgencyclopedia.pub

Grubbs-Hoveyda type catalysts are a class of ruthenium-based complexes widely used in olefin metathesis. encyclopedia.pub These catalysts feature a ruthenium center coordinated to a carbene ligand, an N-heterocyclic carbene (NHC), and a chelating isopropoxystyrene ligand. sigmaaldrich.cn While the standard catalysts typically employ chloride ligands, the substitution with other anionic ligands, such as trifluoroacetate, can be explored to modify their catalytic properties. The general structure of these catalysts consists of a ruthenium atom surrounded by two neutral electron-donating ligands (like trialkylphosphines or N-heterocyclic carbenes), two monoanionic ligands (like halides), and an alkylidene group. sigmaaldrich.cn The development of these catalysts has been rapid, leading to a large family of complexes with diverse reactivity. sigmaaldrich.cn

The utility of these catalysts spans various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). beilstein-journals.org The choice of catalyst is crucial for achieving optimal results in each specific application. beilstein-journals.org

The nature of the ligands surrounding the ruthenium center in Grubbs-Hoveyda catalysts significantly impacts their activity and selectivity. researchgate.net The trifluoroacetate ligand, being more electron-withdrawing than the commonly used chloride ligand, can influence the electronic properties of the ruthenium center. This can affect the rates of catalyst initiation and propagation in the metathesis cycle.

Studies have shown that modifying the ligand sphere can tune the catalyst's performance. For instance, the introduction of different substituents on the chelating benzylidene ether ligand has been explored to create more sterically hindered or electronically modified catalysts. sigmaaldrich.cn The reactivity of Hoveyda-Grubbs second-generation catalysts can be modulated by introducing functional groups at the terminus of the phenoxy moiety. nih.gov Coordinative functional groups can directly influence the reactivity of the metal center. nih.gov While specific studies focusing solely on the trifluoroacetate ligand's influence are part of the broader research into ligand effects, the general principle is that tuning the electronic and steric environment of the ruthenium atom is key to optimizing catalytic performance. nih.gov Additives can also be used to suppress unwanted side reactions like olefin isomerization, which is often attributed to the formation of ruthenium hydride species. wikipedia.orgnih.gov

Ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic compounds, from common 5- to 7-membered rings to large macrocycles. wikipedia.orgorganic-chemistry.org Ruthenium catalysts are highly favored for RCM due to their tolerance of a wide range of functional groups. organic-chemistry.org These catalysts have been instrumental in the total synthesis of complex natural products. uwindsor.ca

Ring-opening metathesis polymerization (ROMP) is another key application, used to produce polymers from cyclic olefins. wikipedia.org The driving force for this reaction is the relief of ring strain. wikipedia.org Ruthenium catalysts like the Grubbs and Hoveyda-Grubbs systems are highly effective for ROMP, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.govcaltech.edu For instance, the ROMP of norbornene using Grubbs first-generation (G1), second-generation (G2), and Hoveyda-Grubbs second-generation (HG2) catalysts has been systematically studied in different solvents. nih.gov

Table 2: ROMP of Norbornene with Different Ruthenium Catalysts
CatalystMonomer/Catalyst RatioSolventTime (min)Conversion (%)
G12000DCM10>95
G210000DCM5>95
HG230000DCM5>95
G12000BTF10>95
G210000BTF5>95
HG230000BTF5>95

DCM: Dichloromethane (B109758), BTF: Benzotrifluoride. Data from a comparative study of solvents in ROMP. nih.gov

The development of highly active and stable ruthenium catalysts continues to expand the scope of both RCM and ROMP in academic and industrial settings. beilstein-journals.org

C-H Activation Reactions (Role of Trifluoroacetate in Catalyst Activation)

Ruthenium(II) complexes, particularly those assisted by carboxylate ligands, have emerged as a versatile and robust toolkit for C-H activation, enabling the functionalization of otherwise inert C-H bonds. researchgate.net The trifluoroacetate ligand, a key component in catalysts like Ruthenium(II) 2,2,2-trifluoroacetate, plays a significant role in the activation of the catalyst for these transformations.

The role of the carboxylate, such as trifluoroacetate, is often multifaceted. In many catalytic cycles, a neutral Ruthenium(II) precursor is converted into a more reactive cationic species. The trifluoroacetate anion can facilitate this process. For instance, in reactions involving a silver salt like silver trifluoroacetate (AgTFA), the trifluoroacetate can act as a ligand source after the silver cation abstracts a halide from the ruthenium precursor. rsc.org

Research has shown that carboxylate-assisted C-H functionalization is highly tolerant of various functional groups, making it a predictable method for both directed and non-directed C-H functionalizations. researchgate.net The general mechanism often involves the coordination of a directing group on the substrate to the ruthenium center. This is followed by the carboxylate ligand assisting in the C-H bond cleavage step, which is often the rate-determining step of the catalytic cycle. This assistance is believed to occur through a concerted metalation-deprotonation (CMD) pathway. The basicity of the carboxylate can influence the efficiency of this step.

A plausible mechanistic pathway for a C-H activation reaction catalyzed by a Ruthenium(II) carboxylate complex can be initiated by the in situ generation of a reactive cationic ruthenium complex, such as [Ru(O₂CCF₃)L]⁺. nih.gov This species then coordinates to the substrate, and a weakly coordinating directing group guides the catalyst to a specific C-H bond. nih.gov The trifluoroacetate ligand can then participate in the C-H activation step, leading to the formation of a ruthenacycle intermediate. mdpi.com Subsequent steps, such as migratory insertion of a coupling partner and reductive elimination, yield the final product and regenerate the active catalyst.

Recent studies have also highlighted that ligand oxidation can be a prerequisite for catalyst activation in some Ru(II)-catalyzed C-H hydroxylation reactions. nih.gov While not directly focused on trifluoroacetate, this points to the intricate ways in which the ligand sphere, including carboxylates, can be involved in generating the catalytically active species.

The table below summarizes the conditions for a Ruthenium-catalyzed C-H nitration reaction where a trifluoroacetate salt was employed.

Parameter Condition Reference
Ruthenium Catalyst [Ru₃(CO)₁₂] rsc.org
Silver Salt Silver trifluoroacetate (AgTFA) rsc.org
Oxidant Oxone rsc.org
Base Tetrabutylammonium acetate (NBu₄OAc) rsc.org
Nitro Source Copper nitrate (B79036) trihydrate rsc.org

Exploration of Catalyst Stability and Reactivation Pathways

The stability and reusability of a catalyst are critical factors for its practical application in industrial processes. Ruthenium(II) trifluoroacetate complexes have been noted for their robustness and stability, even in the presence of air and moisture. nih.gov

Catalyst Stability:

However, deactivation is a common issue for many catalysts. For ruthenium catalysts, deactivation can occur through various mechanisms such as sintering of metal particles, leaching of the active metal, or the formation of inactive species. researchgate.net In some cases, the formation of ruthenium hydroxide (B78521) species (Ru(OH)x) on the catalyst surface has been identified as a primary cause of deactivation in liquid-phase reactions. researchgate.net

The table below outlines the turnover number (TON) and hydrogen release for a robust ruthenium catalyst, highlighting its stability.

Catalyst Loading (mol%) Turnover Number (TON) H₂ Release (wt%) Reference
0.1~5700 (over three runs)up to 4.6 nih.gov

Catalyst Reactivation:

The ability to reactivate a deactivated catalyst is economically and environmentally beneficial. Several strategies have been explored for the reactivation of ruthenium catalysts.

One documented method for reactivating a ruthenium catalyst that has decreased in activity involves treatment with an oxygen source in a liquid phase. google.com This process is typically carried out by dispersing the catalyst in water and bubbling an oxygen-containing gas through the suspension. google.com Following this oxidative treatment, the catalyst is maintained in a liquid phase under a reduced hydrogen partial pressure at an elevated temperature before being reused. google.com

Another approach to reactivation involves transforming the decomposed, inactive catalyst species into a new, active catalytic species. For example, a decomposed Hoveyda-Grubbs type ruthenium metathesis catalyst was successfully reactivated by treating it with 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol. nih.gov This treatment generated an active ruthenium indenylidene-ether complex, restoring catalytic activity. nih.gov Although this example does not involve a trifluoroacetate complex, it demonstrates the principle of chemical transformation for reactivation.

Research on ruthenium catalysts on a silica (B1680970) support for liquid-phase hydrogenation showed that up to 85% of the initial catalytic activity could be recovered after deactivation. researchgate.net This suggests that for supported catalysts, regeneration of the active sites is a feasible strategy.

The following table summarizes a reactivation procedure for a ruthenium catalyst.

Deactivation Cause Reactivation Method Outcome Reference
Decreased activity to ≤60% of initialContact with oxygen in a liquid phase, followed by treatment under reduced H₂ pressure and elevated temperature.Recovery of catalytic activity for hydrogenation. google.com
Decomposition of olefin metathesis catalystTreatment with 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol.Generation of a new active olefin metathesis catalyst in 43% yield. nih.gov
Formation of Ru(OH)x surface speciesCatalyst regeneration (specific method not detailed).Up to 85% of initial catalytic activity recovered. researchgate.net

Future Research Directions and Perspectives in Ruthenium Ii Trifluoroacetate Chemistry

Development of Novel Ruthenium(II) Trifluoroacetate (B77799) Complex Architectures

The design and synthesis of new Ruthenium(II) trifluoroacetate complexes with innovative architectures are central to advancing their catalytic potential. Research is moving towards the creation of complexes with unique structural and electronic properties to enhance their reactivity and selectivity in various chemical transformations.

A significant area of exploration is the synthesis of novel air-stable Ruthenium(II) complexes. For instance, complexes bearing tridentate ligands such as bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine have been synthesized and shown to be effective in the hydrogenation of ketones and aldehydes. rsc.org The use of "click chemistry" to prepare these nitrogen-based ligands from readily available starting materials offers a straightforward route to new catalyst scaffolds. rsc.org Another approach involves the development of asymmetrical tridentate ligands, which can lead to Ruthenium(II) complexes with altered electrochemical and spectroscopic properties compared to their symmetrical counterparts. rsc.org

Furthermore, the synthesis of "piano-stool" Ru(II)-arene complexes continues to be an active area of research due to their potential in anticancer applications. nih.gov The modular nature of these complexes, where the arene ligand, the ancillary ligands, and the coordinated substrates can be systematically varied, allows for the fine-tuning of their biological activity. nih.govmdpi.com Research is also focused on creating supported Ruthenium(II) complexes, for example, by immobilizing them on polysiloxane xerogels, to bridge the gap between homogeneous and heterogeneous catalysis. nih.gov

Complex TypeLigand TypePotential Application
Air-stable Ru(II) ComplexesTridentate NNN ligandsHydrogenation of ketones and aldehydes
Asymmetrical Ru(II) ComplexesAsymmetrical tridentate ligandsModified electrochemical and spectroscopic properties
"Piano-stool" Ru(II)-arene ComplexesArene and ancillary ligandsAnticancer agents
Supported Ru(II) ComplexesDiphosphine/diamine with silane (B1218182) groupsHeterogeneous catalysis

Advanced Spectroscopic Characterization Methodologies

To fully understand the structure-activity relationships of Ruthenium(II) trifluoroacetate complexes, the application of advanced spectroscopic techniques is crucial. These methods provide detailed insights into the electronic structure, coordination environment, and dynamic behavior of these complexes.

A combination of physicochemical and spectroscopic techniques, including FT-IR, ¹H-NMR, UV-Vis spectroscopy, and mass spectrometry, is routinely used to confirm the structural features of newly synthesized ruthenium complexes. researchgate.net For more in-depth analysis, techniques like X-ray crystallography are indispensable for determining the precise three-dimensional structure of these complexes in the solid state. rsc.orgmdpi.com

In recent years, there has been a growing emphasis on using computational methods to complement experimental spectroscopic data. Density Functional Theory (DFT) calculations, for instance, are employed to predict and interpret spectroscopic properties. nih.gov Methods like DFT-based multi-reference configuration interaction (DFT/MRCI) and the second-order algebraic diagrammatic construction (ADC(2)) are used to compute the spectroscopic and nonlinear optical properties of Ru(II)-based systems. nih.gov These theoretical approaches are particularly important for understanding excited states and photochemical properties. nih.gov

Solid-state NMR spectroscopy is another powerful tool, especially for characterizing heterogeneous catalysts or catalyst-support interactions. nih.gov For instance, it has been used to identify different nitrogen-containing species formed from the ligand on the surface of rhodium nanoparticles during catalysis. nih.gov

Detailed Mechanistic Elucidation of Catalytic Cycles

A thorough understanding of the reaction mechanisms is fundamental to the rational design of more efficient Ruthenium(II) trifluoroacetate-based catalysts. Research in this area focuses on identifying key intermediates and transition states in catalytic cycles.

Mechanistic investigations often involve a combination of experimental techniques and theoretical calculations. For example, in Ru(II)-catalyzed hydroarylation reactions, the initial step is often the generation of an active catalytic species through the reaction of a Ru(II) precursor with an additive. rsc.org This is typically followed by C-H bond activation and coordination of the substrate to the ruthenium center, leading to the formation of a metallacycle intermediate. rsc.org

Density Functional Theory (DFT) calculations have proven to be a powerful tool for mapping out the potential energy surfaces of catalytic reactions. acs.orgresearchgate.net For instance, DFT studies on Ru-catalyzed C-H allylation have identified C-H activation as the rate-determining step and have shed light on the factors that control the competition between different reaction pathways. acs.org Similarly, ab initio metadynamics simulations have been used to investigate the complete reaction pathways of CO2 hydrogenation by a homogeneous ruthenium dihydride catalyst, identifying the rate-limiting step and providing insights into the experimentally observed reaction pathway. nih.gov

These detailed mechanistic studies are crucial for understanding how the ligand environment and reaction conditions influence the catalytic activity and selectivity.

Rational Design of Enhanced Catalytic Systems

The insights gained from mechanistic studies and advanced characterization are being used to rationally design new and improved Ruthenium(II) trifluoroacetate catalytic systems. The goal is to develop catalysts with higher activity, selectivity, and stability for specific applications.

One strategy for enhancing catalytic performance is to tune the steric and electronic properties of the ligands coordinated to the ruthenium center. For example, in transfer hydrogenation reactions, the catalytic activity of abnormal N-heterocyclic carbene (aNHC) ruthenium complexes has been shown to be influenced by the steric bulk of the substituents on the aNHC ligand. rsc.org By systematically varying the ligands, it is possible to optimize the catalyst for a particular reaction. rsc.org

Another approach is to design catalysts for specific reaction environments. For instance, the development of water-dispersible face-centered cubic (fcc) Ruthenium catalysts has shown unprecedented mass-specific activity in aqueous-phase Fischer-Tropsch synthesis. nih.gov This highlights the importance of controlling the crystal phase of the catalyst to expose more active sites. nih.gov

The design of bifunctional catalysts is also a promising area. For example, ruthenium complexes that can act as both anticancer and antiviral agents are being explored. nih.gov This dual-activity approach could lead to the development of novel therapeutic agents. nih.gov

Integration of Theoretical and Experimental Approaches for Predictive Design

The synergy between theoretical calculations and experimental studies is becoming increasingly important for the predictive design of Ruthenium(II) trifluoroacetate catalysts. This integrated approach allows for a more efficient and targeted search for new catalytic systems.

Theoretical methods, such as Density Functional Theory (DFT), can be used to screen potential catalyst candidates and predict their reactivity before they are synthesized in the lab. digitellinc.com This can save significant time and resources. For example, theoretical calculations have been used to guide the synthesis of fcc Ruthenium catalysts with abundant open facets, which were predicted to have high activity for Fischer-Tropsch synthesis. nih.gov

Furthermore, theoretical models can help to interpret experimental observations and provide a deeper understanding of structure-function relationships. digitellinc.com For instance, computational studies have been used to explain the relationship between the structure of the transition state in CO2 hydrogenation and the experimental catalytic activities of different ruthenium catalysts. nih.gov

The combination of theoretical and experimental approaches is a powerful strategy for:

Elucidating reaction mechanisms. digitellinc.com

Developing data-driven models for catalyst design. digitellinc.com

Screening potential catalysts. digitellinc.com

Assisting in the characterization of catalysts. digitellinc.com

This collaborative approach is expected to accelerate the discovery and development of next-generation Ruthenium(II) trifluoroacetate catalysts with tailored properties for a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for preparing Ruthenium(II) 2,2,2-trifluoroacetate, and how do reaction conditions influence yield and purity?

Ruthenium(II) trifluoroacetate complexes are typically synthesized via ligand exchange reactions. For example, cationic Ru(II) complexes can be generated by displacing labile ligands (e.g., chloride) with trifluoroacetate under inert atmospheres. Key parameters include:

  • Temperature : Reactions often proceed at 0–6°C to stabilize intermediates .
  • Solvent : Anhydrous organic solvents (e.g., dichloromethane) minimize hydrolysis.
  • Ligand ratio : Stoichiometric excess of trifluoroacetic acid ensures complete ligand substitution. Purity (>95%) is verified via elemental analysis and NMR, with yields sensitive to moisture control .

Q. Which spectroscopic techniques are most effective for characterizing Ruthenium(II) trifluoroacetate complexes?

  • Multinuclear NMR : 19F^{19}\text{F} NMR identifies trifluoroacetate coordination shifts (~-70 to -75 ppm for bound vs. free ligands). 1H^1\text{H} NMR resolves aromatic ligands (e.g., p-cymene) .
  • X-ray crystallography : Determines coordination geometry and ligand lability, critical for catalytic applications .
  • ESI-MS : Confirms molecular ion peaks and fragmentation patterns .

Q. What are the primary research applications of Ruthenium(II) trifluoroacetate in catalysis?

This complex is a precursor for:

  • Ring-opening metathesis polymerization (ROMP) : UV-activated catalysts enable controlled polymer synthesis .
  • Ammonia borane dehydrogenation : Trifluoroacetate ligands facilitate rapid ligand exchange, enhancing catalytic turnover .

Advanced Research Questions

Q. How does the lability of trifluoroacetate ligands impact catalytic mechanisms in Ruthenium(II) complexes?

Trifluoroacetate ligands exhibit moderate lability, enabling dynamic ligand exchange during catalysis. For example, in ammonia borane dehydrogenation, 1H^{1}\text{H} NMR studies show rapid ligand exchange on the millisecond timescale, suggesting a dissociative mechanism. Competitive binding experiments with acetate reveal trifluoroacetate’s superior stability under acidic conditions, critical for sustained activity .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of Ruthenium(II) trifluoroacetate across studies?

Discrepancies often arise from:

  • Ligand purity : Trace moisture hydrolyzes trifluoroacetate, forming inert oxides. Use Karl Fischer titration to verify solvent dryness .
  • Substrate ratios : Excess ammonia borane (≥3:1) suppresses side reactions in dehydrogenation .
  • Temperature gradients : Isothermal calorimetry quantifies exothermic intermediates missed in bulk studies .

Q. How can researchers design experiments to probe the role of trifluoroacetate in stabilizing Ru(II) intermediates during photochemical reactions?

  • Time-resolved spectroscopy : UV-vis transient absorption identifies short-lived intermediates during ROMP initiation .
  • Isotopic labeling : 18O^{18}\text{O}-labeled trifluoroacetate tracks ligand exchange via FT-IR.
  • DFT calculations : Predict ligand dissociation energies and compare with experimental activation barriers .

Methodological Considerations

Q. What precautions are necessary for handling and storing Ruthenium(II) trifluoroacetate to ensure reproducibility?

  • Storage : Keep at 0–6°C under argon to prevent ligand oxidation .
  • Handling : Use gloveboxes for air-sensitive steps; trifluoroacetate salts are hygroscopic and corrosive .
  • Waste disposal : Neutralize residual acid with aqueous bicarbonate before disposal .

Q. How do trifluoroacetate ligands compare to other carboxylates (e.g., acetate) in modulating Ru(II) reactivity?

  • Electron-withdrawing effect : Trifluoroacetate’s -CF3_3 group lowers electron density at Ru, accelerating oxidative addition in cross-coupling reactions.
  • Solubility : Enhanced solubility in polar aprotic solvents (e.g., acetonitrile) vs. acetate .

Tables for Key Data

Property Ruthenium(II) Trifluoroacetate Reference
Typical purity>95%
19F^{19}\text{F} NMR shift-70 to -75 ppm
Storage temperature0–6°C
Catalytic turnover (AB dehydrogenation)200–300 cycles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.